molecular formula C22H20ClNO3 B12597639 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide CAS No. 648923-27-7

5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide

Cat. No.: B12597639
CAS No.: 648923-27-7
M. Wt: 381.8 g/mol
InChI Key: MOZPPWSZWBEIFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a phenylpropoxy group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 5-Chloro-2-hydroxybenzoic acid: This can be achieved through the chlorination of salicylic acid.

    Formation of 5-Chloro-2-hydroxybenzoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with 3-(3-phenylpropoxy)aniline: The acyl chloride is reacted with 3-(3-phenylpropoxy)aniline in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The phenylpropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylpropoxy group, resulting in different chemical properties and reactivity.

    2-Hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide:

Uniqueness

5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide is unique due to the presence of both the chloro and phenylpropoxy groups, which impart specific chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

648923-27-7

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-17-11-12-21(25)20(14-17)22(26)24-18-9-4-10-19(15-18)27-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,25H,5,8,13H2,(H,24,26)

InChI Key

MOZPPWSZWBEIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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